molecular formula C8H7ClFNO2 B13032885 Ethyl5-chloro-2-fluoroisonicotinate

Ethyl5-chloro-2-fluoroisonicotinate

Cat. No.: B13032885
M. Wt: 203.60 g/mol
InChI Key: FRJCFPPAORCJGI-UHFFFAOYSA-N
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Description

Its structure features a pyridine ring substituted with chlorine at position 5 and fluorine at position 2, esterified with an ethyl group at the 4-position.

Key characteristics inferred from its structure:

  • Molecular formula: Likely C₈H₆ClFNO₂ (based on substitution pattern).
  • Functional groups: Fluorine (electron-withdrawing), chlorine (moderate leaving group), and ethyl ester (hydrolyzable).
  • Applications: Potential use in Suzuki-Miyaura coupling or nucleophilic aromatic substitution reactions due to halogen positioning.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

ethyl 5-chloro-2-fluoropyridine-4-carboxylate

InChI

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3

InChI Key

FRJCFPPAORCJGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-2-fluoroisonicotinate typically involves the esterification of 5-chloro-2-fluoroisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: On an industrial scale, the production of Ethyl 5-chloro-2-fluoroisonicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-2-fluoroisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-chloro-2-fluoroisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-fluoroisonicotinate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The presence of chloro and fluoro substituents may enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Structural and Functional Differences

Property Ethyl 5-Chloro-2-Fluoroisonicotinate (Hypothetical) Ethyl 5-Bromo-2-Chloro-3-Fluoroisonicotinate ()
Halogen Substituents Cl (position 5), F (position 2) Br (position 5), Cl (position 2), F (position 3)
Molecular Weight ~217.6 g/mol (estimated) 298.5 g/mol
Electron Effects F at position 2 enhances ring electron deficiency F at position 3 alters resonance; Br increases steric bulk
Leaving Group Potential Cl at position 5 (moderate) Br at position 5 (superior leaving group for substitutions)

Reactivity and Stability

  • Bromine vs. Chlorine : Bromine’s higher atomic radius and polarizability in the analog () likely enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine in the target compound.
  • In contrast, fluorine at position 3 () may direct incoming nucleophiles to adjacent positions.

Research Implications and Limitations

While direct data on ethyl 5-chloro-2-fluoroisonicotinate is scarce, comparisons with analogs highlight the critical role of halogen type and positioning in modulating reactivity and safety. Researchers should prioritize empirical studies to validate:

  • Thermal stability under reaction conditions.
  • Toxicity profiles for industrial handling.
  • Catalytic compatibility in cross-coupling reactions.

Note: The analysis of ethyl 5-chloro-2-fluoroisonicotinate relies heavily on structural extrapolation from analogs like the compound in . Further experimental validation is essential to confirm these hypotheses.

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